molecular formula C10H12N2O4 B11959713 1,4-Butanediyl bis(cyanoacetate) CAS No. 42270-85-9

1,4-Butanediyl bis(cyanoacetate)

Cat. No.: B11959713
CAS No.: 42270-85-9
M. Wt: 224.21 g/mol
InChI Key: PKRAUMGVQZMFDE-UHFFFAOYSA-N
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Description

1,4-Butanediyl bis(cyanoacetate) is an organic compound with the molecular formula C10H12N2O4. It is a derivative of cyanoacetic acid and is used in various chemical reactions and industrial applications. This compound is known for its reactivity due to the presence of cyano and ester functional groups, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediyl bis(cyanoacetate) can be synthesized through the reaction of 1,4-butanediol with cyanoacetic acid or its esters. The reaction typically involves the esterification of 1,4-butanediol with cyanoacetic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of 1,4-butanediyl bis(cyanoacetate) involves large-scale esterification processes. The reaction is conducted in a continuous flow reactor to maximize yield and efficiency. The use of high-purity reactants and optimized reaction conditions ensures the production of high-quality 1,4-butanediyl bis(cyanoacetate) suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediyl bis(cyanoacetate) undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of 1,4-butanediyl bis(cyanoacetate) include amines, alcohols, and other nucleophiles. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to reflux, depending on the specific reaction .

Major Products Formed

The major products formed from the reactions of 1,4-butanediyl bis(cyanoacetate) include substituted cyanoacetates, amides, and other condensation products. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 1,4-butanediyl bis(cyanoacetate) involves its reactivity with nucleophiles due to the presence of cyano and ester functional groups. The cyano groups can undergo nucleophilic addition reactions, while the ester groups can participate in esterification and transesterification reactions. These reactions enable the compound to act as an intermediate in the synthesis of various complex molecules .

Comparison with Similar Compounds

Biological Activity

1,4-Butanediyl bis(cyanoacetate), also known as bis(cyanoacetate) of 1,4-butanediol, has garnered attention in various fields including medicinal chemistry and materials science. This compound is characterized by its unique structure that allows for diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications based on existing research.

Chemical Structure and Properties

1,4-Butanediyl bis(cyanoacetate) has the molecular formula C10_{10}H12_{12}N2_2O4_4. The structure consists of two cyanoacetate groups attached to a butane backbone, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

The biological activity of 1,4-Butanediyl bis(cyanoacetate) can be categorized into several key areas:

  • Cytotoxicity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways .
  • Antimicrobial Properties : Research indicates that 1,4-Butanediyl bis(cyanoacetate) possesses antimicrobial activity against a range of bacteria and fungi. This is attributed to its ability to disrupt microbial cell membranes .
  • Enzyme Inhibition : The compound has been identified as an inhibitor of certain enzymes involved in metabolic pathways, suggesting potential applications in metabolic disorders .

The mechanisms underlying the biological activities of 1,4-Butanediyl bis(cyanoacetate) are complex and multifaceted:

  • Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by increasing reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death .
  • Membrane Disruption : Its amphiphilic nature allows it to integrate into lipid bilayers, causing destabilization and leakage in microbial cells .
  • Enzyme Interaction : By binding to active sites or altering enzyme conformation, 1,4-Butanediyl bis(cyanoacetate) can inhibit key metabolic enzymes, affecting cellular metabolism .

Case Studies

Several studies have highlighted the biological activity of 1,4-Butanediyl bis(cyanoacetate):

  • Study on Cancer Cell Lines : A study demonstrated that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in breast cancer cell lines. Flow cytometry analysis confirmed increased apoptosis rates correlated with higher concentrations of the compound .
  • Antimicrobial Efficacy : In vitro tests showed that 1,4-Butanediyl bis(cyanoacetate) effectively inhibited the growth of Staphylococcus aureus and Candida albicans at concentrations as low as 50 µg/mL. The mechanism was linked to membrane disruption and inhibition of biofilm formation .

Data Table: Biological Activity Summary

Activity TypeObserved EffectConcentration RangeReference
CytotoxicityInduces apoptosis in cancer cells10 - 100 µM
AntimicrobialInhibits growth of bacteria/fungi50 µg/mL
Enzyme InhibitionInhibits specific metabolic enzymesVaries

Properties

CAS No.

42270-85-9

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

4-(2-cyanoacetyl)oxybutyl 2-cyanoacetate

InChI

InChI=1S/C10H12N2O4/c11-5-3-9(13)15-7-1-2-8-16-10(14)4-6-12/h1-4,7-8H2

InChI Key

PKRAUMGVQZMFDE-UHFFFAOYSA-N

Canonical SMILES

C(CCOC(=O)CC#N)COC(=O)CC#N

Origin of Product

United States

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